molecular formula C10H8N2O3S B12115376 Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-

Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-

Cat. No.: B12115376
M. Wt: 236.25 g/mol
InChI Key: OLGRCFTYVAOPAX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- is a compound that features a benzoic acid moiety linked to a thiazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be coupled with benzoic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring .

Scientific Research Applications

Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its antimicrobial and antiviral properties, making it a candidate for developing new drugs.

    Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the synthesis of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The compound can also interfere with DNA replication and repair mechanisms in cancer cells, contributing to its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- is unique due to its specific combination of a benzoic acid moiety and a thiazole ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry set it apart from other similar compounds .

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

2-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

InChI

InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-4-2-1-3-6(7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13)

InChI Key

OLGRCFTYVAOPAX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC2=CC=CC=C2C(=O)O)S1

Origin of Product

United States

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